molecular formula C16H9ClN2S B11725699 2-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile

2-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile

Cat. No.: B11725699
M. Wt: 296.8 g/mol
InChI Key: USFXVNGXQXIMII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile typically involves the condensation of 2-aminobenzothiazole with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The resulting intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development due to its pharmacological potential.

    Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile would depend on its specific biological activity. Generally, benzothiazole derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to the desired therapeutic or biological outcome.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)-3-phenylprop-2-enenitrile
  • 2-(1,3-Benzothiazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile
  • 2-(1,3-Benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile

Uniqueness

2-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for further modifications.

Properties

Molecular Formula

C16H9ClN2S

Molecular Weight

296.8 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile

InChI

InChI=1S/C16H9ClN2S/c17-13-7-5-11(6-8-13)9-12(10-18)16-19-14-3-1-2-4-15(14)20-16/h1-9H

InChI Key

USFXVNGXQXIMII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.